molecular formula C18H31N5O2 B2655583 tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 1353980-35-4

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B2655583
CAS No.: 1353980-35-4
M. Wt: 349.479
InChI Key: NZPRIUHUWPBVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of therapeutic agents targeting various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving diethylamine and appropriate aldehyde or ketone precursors under acidic or basic conditions.

    Attachment to Piperidine: The pyrimidine derivative is then coupled with a piperidine ring. This step often involves nucleophilic substitution reactions where the pyrimidine nitrogen attacks an electrophilic carbon on the piperidine ring.

    tert-Butyl Protection: The final step involves the introduction of the tert-butyl group to protect the carboxylate functionality. This is typically achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can inhibit or modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperidine derivative with different substituents.

    1-(tert-Butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate: Features a methoxy group on the pyridine ring.

Uniqueness

What sets tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in binding to certain biological targets, offering potential advantages in drug design and development.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

tert-butyl 4-[[6-(diethylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-6-22(7-2)16-12-15(19-13-20-16)21-14-8-10-23(11-9-14)17(24)25-18(3,4)5/h12-14H,6-11H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPRIUHUWPBVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.